Methyl 2,5-diiodobenzoate Methyl 2,5-diiodobenzoate
Brand Name: Vulcanchem
CAS No.: 14192-13-3
VCID: VC8167797
InChI: InChI=1S/C8H6I2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3
SMILES: COC(=O)C1=C(C=CC(=C1)I)I
Molecular Formula: C8H6I2O2
Molecular Weight: 387.94 g/mol

Methyl 2,5-diiodobenzoate

CAS No.: 14192-13-3

Cat. No.: VC8167797

Molecular Formula: C8H6I2O2

Molecular Weight: 387.94 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,5-diiodobenzoate - 14192-13-3

Specification

CAS No. 14192-13-3
Molecular Formula C8H6I2O2
Molecular Weight 387.94 g/mol
IUPAC Name methyl 2,5-diiodobenzoate
Standard InChI InChI=1S/C8H6I2O2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3
Standard InChI Key DYYAKMJJKVLJFN-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC(=C1)I)I
Canonical SMILES COC(=O)C1=C(C=CC(=C1)I)I

Introduction

Structural Identification and Physicochemical Properties

Methyl 2,5-diiodobenzoate is a benzoic acid derivative substituted with iodine atoms at the 2- and 5-positions of the benzene ring, esterified with a methyl group. Key properties include:

Table 1: Fundamental Properties

PropertyValueSource
Molecular FormulaC₈H₆I₂O₂
Molecular Weight387.94 g/mol
CAS Number14192-13-3
IUPAC NameMethyl 2,5-diiodobenzoate
SynonymsSCHEMBL1277539, DTXSID101280832
Density2.559 ± 0.06 g/cm³ (predicted)
Melting Point183–187 °C (parent acid derivative)
Boiling Point391.8 ± 32.0 °C (predicted)

The compound’s structure is confirmed via spectroscopic methods, including ¹H NMR and ¹³C NMR, with distinct signals for the aromatic protons and iodine substituents . The SMILES notation is COC(=O)C1=C(C=CC(=C1)I)I, and its InChIKey is DYYAKMJJKVLJFN-UHFFFAOYSA-N .

Synthetic Methodologies

Direct Esterification of 2,5-Diiodobenzoic Acid

The parent acid, 2,5-diiodobenzoic acid (CAS 14192-12-2), is esterified using methanol under acidic conditions. A representative procedure involves:

  • Dissolving 2,5-diiodobenzoic acid in methanol.

  • Adding concentrated sulfuric acid as a catalyst.

  • Refluxing at 80°C for 2.5 hours under nitrogen .
    This method yields methyl 2,5-diiodobenzoate with >95% purity after silica gel chromatography .

Palladium-Catalyzed Cross-Coupling

Methyl 2,5-diiodobenzoate serves as a substrate in palladium-mediated reactions. For example, in the synthesis of poly(m-phenyleneethynylene)s, it undergoes Sonogashira coupling with terminal alkynes under microwave irradiation, achieving regioselective functionalization .

Applications in Organic and Medicinal Chemistry

Ligand for Protein-Tyrosine Phosphatase Inhibition

Methyl 2,5-diiodobenzoate binds to the SH2 domain of protein-tyrosine phosphatases (PTPs), inhibiting their activity in vitro . This property is exploited in biochemical assays to study signal transduction pathways.

Building Block for Functional Materials

The compound’s iodine substituents enable participation in Ullmann couplings and Suzuki-Miyaura reactions, facilitating the synthesis of π-conjugated polymers and liquid crystals . For instance, it is used in the preparation of poly(m-phenyleneethynylene)s for optoelectronic devices .

Future Research Directions

  • Mechanistic Studies: Elucidate the structural basis of PTP inhibition for drug discovery.

  • Material Science: Expand its use in organic semiconductors and metal-organic frameworks (MOFs).

  • Toxicology: Conduct in vivo studies to assess long-term safety profiles.

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